![molecular formula C11H12N2 B566936 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine CAS No. 1263284-26-9](/img/structure/B566936.png)

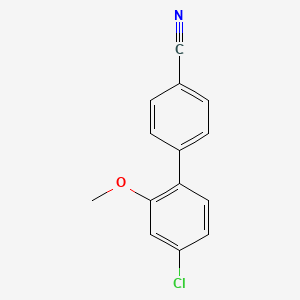

1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine is a chemical compound with the molecular formula C11H12N2 . It has an average mass of 172.226 Da and a monoisotopic mass of 172.100052 Da .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 340.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 54.3±0.3 cm3, and a polar surface area of 42 Å2 .Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Summary of the Application

The compound is used in the synthesis of donor-acceptor-donor (D-A-D) type molecules, which are of interest as components in OLEDs and OSCs .

Methods of Application

The compound was obtained by two successive reactions—aromatic nucleophilic substitution S N Ar and Buchwald-Hartwig cross-coupling reaction .

Results or Outcomes

The luminescent properties of the title compound were studied .

Synthesis of 1,2,3-Trisubstituted Indoles

Summary of the Application

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .

Methods of Application

This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Results or Outcomes

The utility of this process in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality has been demonstrated .

Pharmaceutical Applications

Methods of Application and Results

The specific methods of application and the results or outcomes obtained are not detailed in the source .

Reactant for Thionium Species-Mediated Functionalization at the 2α-Position of Indoles

Summary of the Application

The compound is used as a reactant for thionium species-mediated functionalization at the 2α-position of indoles .

Methods of Application and Results

Preparation of Tetramethylpiperidine-1-Oxoammonium Salts as Oxidants

Summary of the Application

The compound is used in the preparation of tetramethylpiperidine-1-oxoammonium salts, which are used as oxidants .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-7-5-9-8-3-1-2-4-10(8)13-11(9)6-7/h1-4,7,13H,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWRARFTNIXGCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C3=CC=CC=C3N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676454 |

Source

|

| Record name | 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine | |

CAS RN |

1263284-26-9 |

Source

|

| Record name | 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)

![2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile](/img/structure/B566870.png)